molecular formula C8H6OS B3389060 5-Benzofuranthiol CAS No. 90590-07-1

5-Benzofuranthiol

Cat. No.: B3389060
CAS No.: 90590-07-1
M. Wt: 150.2 g/mol
InChI Key: PPFDCKWSHHGOQP-UHFFFAOYSA-N
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Description

5-Benzofuranthiol is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring. The thiol group (-SH) attached to the benzofuran ring makes this compound particularly interesting due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofuranthiol typically involves the introduction of a thiol group to the benzofuran ring. One common method is the nucleophilic substitution reaction where a halogenated benzofuran reacts with a thiol reagent under basic conditions. For example, 5-chlorobenzofuran can be reacted with sodium hydrosulfide (NaSH) in the presence of a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzofuranthiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzofuran ring.

    Addition: The thiol group can add to double bonds or other reactive sites in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

    Addition: Thiol groups can react with alkenes or alkynes in the presence of catalysts like palladium or platinum.

Major Products Formed

    Disulfides: Formed by the oxidation of the thiol group.

    Sulfonic Acids: Formed by further oxidation of the thiol group.

    Substituted Benzofurans: Formed by nucleophilic substitution reactions.

Scientific Research Applications

5-Benzofuranthiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Benzofuranthiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making this compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Lacks the thiol group, making it less reactive in certain chemical reactions.

    5-Benzofuranol: Contains a hydroxyl group (-OH) instead of a thiol group, leading to different reactivity and applications.

    5-Benzofuranamine: Contains an amino group (-NH₂), which can participate in different types of chemical reactions compared to the thiol group.

Uniqueness

5-Benzofuranthiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-benzofuran-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFDCKWSHHGOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591282
Record name 1-Benzofuran-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90590-07-1
Record name 1-Benzofuran-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-5-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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